2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220016-34-1
VCID: VC2845461
InChI: InChI=1S/C11H21NO.ClH/c1-2-7-12-11(3-1)6-8-13-9-10-4-5-10;/h10-12H,1-9H2;1H
SMILES: C1CCNC(C1)CCOCC2CC2.Cl
Molecular Formula: C11H22ClNO
Molecular Weight: 219.75 g/mol

2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride

CAS No.: 1220016-34-1

Cat. No.: VC2845461

Molecular Formula: C11H22ClNO

Molecular Weight: 219.75 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride - 1220016-34-1

Specification

CAS No. 1220016-34-1
Molecular Formula C11H22ClNO
Molecular Weight 219.75 g/mol
IUPAC Name 2-[2-(cyclopropylmethoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C11H21NO.ClH/c1-2-7-12-11(3-1)6-8-13-9-10-4-5-10;/h10-12H,1-9H2;1H
Standard InChI Key VVHCVAWVCOZHDT-UHFFFAOYSA-N
SMILES C1CCNC(C1)CCOCC2CC2.Cl
Canonical SMILES C1CCNC(C1)CCOCC2CC2.Cl

Introduction

Chemical Identity and Structure

2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride is defined by its molecular formula C11H22ClNO and has a molecular weight of 219.75 g/mol . The compound consists of a piperidine ring with a 2-(cyclopropylmethoxy)ethyl substituent at position 2, forming the hydrochloride salt. The structure features a basic nitrogen atom in the piperidine ring, which forms an ionic bond with the hydrochloride component.

The compound is uniquely identified through several chemical identifiers, summarized in the following table:

ParameterValue
IUPAC Name2-[2-(cyclopropylmethoxy)ethyl]piperidine;hydrochloride
CAS Number1220016-34-1
Molecular FormulaC11H22ClNO
Molecular Weight219.75 g/mol
MDL NumberMFCD13560196
Standard InChIInChI=1S/C11H21NO.ClH/c1-2-7-12-11(3-1)6-8-13-9-10-4-5-10;/h10-12H,1-9H2;1H
Standard InChIKeyVVHCVAWVCOZHDT-UHFFFAOYSA-N
SMILESC1CCNC(C1)CCOCC2CC2.Cl
PubChem Compound ID56829854

This compound is classified as an irritant according to hazard information available from suppliers . The physical state appears to be a solid, which is typical for hydrochloride salts of organic bases.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride typically involves the reaction of cyclopropylmethanol with 2-(2-chloroethyl)piperidine under basic conditions. This reaction forms the desired ether linkage, followed by conversion to the hydrochloride salt.

Reaction Conditions

The synthesis generally requires specific conditions:

  • Appropriate solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile

  • Basic conditions utilizing sodium hydroxide or potassium carbonate

  • Moderate to elevated temperatures for optimal reaction kinetics

  • Subsequent treatment with hydrogen chloride to form the hydrochloride salt

  • Purification through recrystallization or chromatographic techniques

Industrial Production Considerations

In industrial settings, the production of this compound may employ continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of production. Quality control measures typically include analytical verification of structure and purity through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).

Pharmacological Properties and Biological Activity

Structural Relationship to Bioactive Compounds

2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride belongs to a class of compounds that have demonstrated various biological activities. While specific pharmacological data for this exact compound is limited in the available literature, related piperidine derivatives have been investigated for several biological applications .

Structure-Activity Relationships

The structure of 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride contains several key features that may influence its biological activity:

Analytical Characterization

Spectroscopic Identification

The analytical characterization of 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride typically involves multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural confirmation through characteristic proton and carbon signals

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns

  • Infrared (IR) spectroscopy: Identifies functional groups, particularly the N-H stretching of the piperidine and C-O stretching of the ether linkage

  • Elemental analysis: Verifies elemental composition matching the theoretical values

Chromatographic Methods

The purity assessment of 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride commonly employs chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity determination

  • Gas Chromatography (GC): For analysis of volatile impurities

  • Thin-Layer Chromatography (TLC): For rapid qualitative purity assessment

Comparative Analysis with Related Compounds

Structural Analogs

A review of the available literature reveals structurally related compounds that provide context for understanding the potential properties of 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride:

  • 2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride (CAS: 1219957-00-2): This analog features a cyclohexyl ring instead of a cyclopropyl ring, which would significantly affect molecular size, lipophilicity, and potentially biological activity .

  • Various substituted piperidines mentioned in patent literature related to orexin receptor agonists and treatments for metabolic disorders .

The structural differences between these analogs and 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride primarily involve:

  • The nature of the cycloalkyl group (cyclopropyl vs. cyclohexyl)

  • The length and composition of the linking groups

  • The presence of additional functional groups

Structure-Property Relationships

The cyclopropylmethoxy moiety in 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride introduces specific physical and chemical properties:

  • Increased rigidity compared to linear alkoxy groups

  • Unique three-dimensional spatial arrangement due to the strained cyclopropyl ring

  • Moderate lipophilicity, balancing hydrophobic and hydrophilic properties

  • Potential metabolic stability differences compared to other alkyl or cycloalkyl derivatives

Research Applications and Future Directions

Synthetic Building Block Applications

Beyond potential pharmacological applications, 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride may serve as a valuable synthetic intermediate or building block in the preparation of more complex molecules. The piperidine ring provides a scaffold for further functionalization, while the cyclopropylmethoxy group introduces specific steric and electronic properties that could be exploited in the design of novel compounds.

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